(2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid
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Description
(2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexyl group and a hydroxyl group on the butanoic acid backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2R,4S)-2-amino-4-cyclohexyl-4-hydroxybutanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h7-9,12H,1-6,11H2,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
XZRBRWGUCNOXAR-BDAKNGLRSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](C[C@H](C(=O)O)N)O |
Canonical SMILES |
C1CCC(CC1)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
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